molecular formula C11H16N2O B13594174 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol

Cat. No.: B13594174
M. Wt: 192.26 g/mol
InChI Key: ZSKJNIVRXLQRHR-UHFFFAOYSA-N
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Description

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol is a compound that features a pyrrolidine ring attached to a pyridine ring, with an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the reaction of pyridine derivatives with pyrrolidine under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the pyridine ring.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, influencing their activity. The ethan-1-ol group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol.

    Pyridine derivatives: Compounds like 2-pyridinol and 3-iodopyridine are structurally related to the pyridine ring in this compound.

Uniqueness

The uniqueness of this compound lies in its combination of the pyrrolidine and pyridine rings with an ethan-1-ol group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(6-pyrrolidin-1-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C11H16N2O/c14-8-5-10-3-4-11(12-9-10)13-6-1-2-7-13/h3-4,9,14H,1-2,5-8H2

InChI Key

ZSKJNIVRXLQRHR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)CCO

Origin of Product

United States

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